Nervonoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

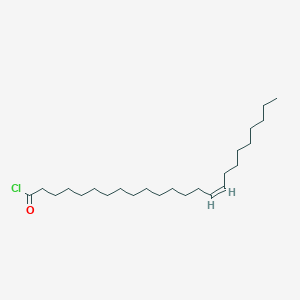

(Z)-tetracos-15-enoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H45ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3/b10-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEHNDDDUYRIIC-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Nervonoyl Chloride: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nervonoyl chloride, also known as (15Z)-Tetracosenoyl chloride, is a long-chain fatty acyl chloride derived from nervonic acid. Its unique structure, featuring a 24-carbon chain with a single cis-double bond at the omega-9 position, suggests its potential significance in lipid research, particularly in the context of sphingolipid metabolism and myelin sheath biology. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines a general methodology for its synthesis and analysis, and explores its potential biological roles and applications in neuroscience and drug development.

Introduction

Nervonic acid (cis-15-tetracosenoic acid) is a very-long-chain monounsaturated fatty acid that is an important component of sphingolipids in the white matter of the brain. The myelin sheath, which insulates nerve fibers and is crucial for rapid nerve impulse conduction, is particularly rich in nervonic acid-containing sphingolipids. Given the established role of nervonic acid in neurological health, its activated form, this compound, serves as a critical reagent for the synthesis of various nervonic acid-containing lipids, enabling detailed studies of their metabolism and function. This document aims to consolidate the available information on this compound to facilitate its use in research and development.

Physical and Chemical Properties

While experimentally determined data for some physical properties of this compound are limited, a combination of predicted values and general characteristics of long-chain acyl chlorides provides a useful profile.

Physical Properties

This compound is a colorless liquid at room temperature.[1] Its long hydrocarbon tail imparts a nonpolar character, influencing its solubility and other physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₂₄H₄₅ClO | [2] |

| Molecular Weight | 385.07 g/mol | [2] |

| CAS Number | 145411-43-4 | [2] |

| Appearance | Liquid | [1] |

| Boiling Point (Predicted) | 455.6 ± 14.0 °C | |

| Density (Predicted) | 0.902 ± 0.06 g/cm³ | |

| Flash Point (Predicted) | 226.9 ± 13.2 °C | |

| Refractive Index (Predicted) | 1.466 | |

| Melting Point | Data not available |

Chemical Properties

As an acyl chloride, this compound exhibits characteristic reactivity, primarily driven by the electrophilic carbonyl carbon.

-

Reactivity with Nucleophiles: It readily reacts with nucleophiles such as water, alcohols, and amines to form nervonic acid, nervonyl esters, and nervonyl amides, respectively. This reactivity is fundamental to its use in the synthesis of complex lipids.

-

Moisture Sensitivity: this compound is highly sensitive to moisture and will hydrolyze to nervonic acid and hydrochloric acid. Therefore, it must be handled and stored under anhydrous conditions, typically under an inert atmosphere (e.g., nitrogen or argon).

-

Solubility: Based on the properties of similar long-chain acyl chlorides like stearoyl chloride, this compound is expected to be soluble in a range of nonpolar aprotic organic solvents such as chloroform, ether, and benzene. It is insoluble in water due to its long hydrophobic carbon chain and its reactivity with water.

-

Stability: For long-term storage, it is recommended to keep this compound in a tightly sealed container under an inert gas at low temperatures (e.g., in a freezer) to minimize degradation.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, standard organic synthesis and analysis techniques for acyl chlorides can be readily adapted.

Synthesis of this compound from Nervonic Acid

A general and widely used method for the preparation of acyl chlorides from their corresponding carboxylic acids involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Workflow for the Synthesis of this compound:

Caption: General workflow for synthesizing this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve nervonic acid in an anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or toluene) under an inert atmosphere.

-

Addition of Chlorinating Agent: Slowly add a slight excess (e.g., 1.1-1.5 equivalents) of thionyl chloride or oxalyl chloride to the solution at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added when using oxalyl chloride.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 1 to 4 hours, or until the evolution of gas (HCl and SO₂ for thionyl chloride; HCl, CO, and CO₂ for oxalyl chloride) ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure (rotary evaporation). The crude this compound can then be purified by vacuum distillation to yield the pure product.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Workflow for Analytical Characterization:

Caption: Workflow for the analytical characterization of this compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the acyl chloride can be confirmed by the appearance of a strong carbonyl (C=O) stretching band at approximately 1800 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the overall structure of the molecule, including the characteristic signals for the fatty acid chain and the carbonyl carbon.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the sample and confirm its molecular weight. Derivatization to a more stable ester may be necessary for analysis.

Biological Relevance and Applications

While direct studies on the biological effects of this compound are scarce, its significance lies in its role as a precursor for synthesizing key biological molecules, particularly those involved in the nervous system.

Role in Sphingolipid Synthesis and Myelin Sheath Research

Nervonic acid is a key component of sphingolipids, such as ceramides and sphingomyelin, which are integral to the structure and function of the myelin sheath. Deficiencies in nervonic acid have been linked to demyelinating diseases like multiple sclerosis. This compound is an essential tool for the chemical synthesis of nervonic acid-containing sphingolipids. These synthetic lipids can be used to:

-

Investigate the enzymatic pathways of sphingolipid metabolism.

-

Study the biophysical properties of myelin-mimetic membranes.

-

Explore the role of specific sphingolipid species in neuronal cell signaling, differentiation, and apoptosis.

Signaling Pathway of Ceramide Synthesis:

Caption: this compound is a key reagent for synthesizing nervonic acid-containing ceramides.

Potential in Drug Development

The ability to synthesize specific nervonic acid-containing lipids using this compound is valuable for drug discovery and development. These synthetic lipids can be used as:

-

Research Tools: To investigate the mechanisms of neurological diseases and identify new therapeutic targets.

-

Potential Therapeutics: Modified nervonic acid-containing lipids could be designed to modulate cellular processes and potentially serve as therapeutic agents for demyelinating disorders.

-

Drug Delivery Systems: The lipophilic nature of nervonic acid could be exploited in the design of lipid-based drug delivery systems to enhance the delivery of therapeutic agents to the central nervous system.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. In case of contact, it can cause severe skin burns and eye damage. It is combustible and should be kept away from heat and open flames.

Conclusion

This compound is a valuable chemical reagent for researchers in neuroscience, lipidomics, and drug development. Its ability to serve as a precursor for the synthesis of nervonic acid-containing sphingolipids provides a powerful tool to unravel the complex roles of these lipids in the structure and function of the nervous system. While further experimental data on its physical properties and biological activities are needed, the information presented in this guide provides a solid foundation for its safe and effective use in a research setting. The continued study of molecules like this compound will undoubtedly contribute to a deeper understanding of neurological health and disease, and may pave the way for novel therapeutic strategies.

References

An In-depth Technical Guide on the Mechanism of Action of Nervonic Acid in Neuronal Cells

A Note on Nervonoyl Chloride: This guide focuses on the mechanism of action of nervonic acid , the biologically active form within neuronal cells. This compound is the acyl chloride derivative of nervonic acid. Due to its high reactivity, it is not typically used directly in cellular systems but serves as a valuable laboratory reagent for synthesizing nervonic acid-containing molecules, such as esters or amides, for research purposes. The biological effects described herein are attributable to nervonic acid itself, following its incorporation into cellular lipids.

Introduction

Nervonic acid (NA), a cis-monounsaturated omega-9 very-long-chain fatty acid (24:1, n-9), is a critical component of the central and peripheral nervous systems.[1][2] It is particularly enriched in the white matter of the brain, where it is a major constituent of the myelin sheath that insulates nerve axons.[1][3] The primary role of nervonic acid is structural, contributing to the integrity and fluidity of neuronal membranes, particularly within the myelin sheath.[4] Dysregulation of nervonic acid metabolism is implicated in several demyelinating diseases, including multiple sclerosis and X-linked adrenoleukodystrophy. Recent research also points to its involvement in various signaling pathways and neuroprotective mechanisms.

Core Mechanisms of Action

The mechanism of action of nervonic acid in neuronal cells is multifaceted, encompassing a primary structural role and emerging roles in cellular signaling and neuroprotection.

1. Structural Component of the Myelin Sheath:

Nervonic acid is a key building block of sphingolipids, such as sphingomyelin and cerebrosides, which are abundant in the myelin sheath. The myelin sheath is a lipid-rich layer that wraps around neuronal axons, acting as an electrical insulator and facilitating rapid saltatory conduction of nerve impulses. The unique length and monounsaturated nature of nervonic acid are thought to impart essential biophysical properties to the myelin membrane, including appropriate fluidity and stability.

-

Myelin Synthesis and Repair: During periods of active myelination and remyelination following injury, the demand for nervonic acid increases. It is incorporated into the membranes of oligodendrocytes (in the central nervous system) and Schwann cells (in the peripheral nervous system), the cells responsible for producing myelin. Supplementation with nervonic acid has been shown to support the repair of damaged myelin sheaths.

2. Modulation of Neuronal Cell Membranes:

Beyond the myelin sheath, nervonic acid is integrated into the phospholipid bilayers of neuronal cell membranes. This incorporation influences membrane fluidity, which is crucial for the proper function of membrane-bound proteins such as ion channels, receptors, and enzymes. There is evidence to suggest that nervonic acid may regulate Ca2+ ion channels in the cell membranes of nerve tissue.

3. Involvement in Signaling Pathways:

While less defined than its structural role, nervonic acid is implicated in several signaling pathways that are crucial for neuronal survival and function.

-

PI3K/Akt/mTOR Pathway: Studies have shown that nervonic acid can upregulate the expression of PI3K, Akt, and mTOR genes. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its activation by nervonic acid may contribute to the observed neuroprotective effects.

-

Neurotrophin Signaling Pathway: Supplementation with oils rich in nervonic acid has been found to evoke the neurotrophin signaling pathway, which is critical for neuronal survival, development, and synaptic plasticity.

-

Anti-inflammatory and Antioxidant Effects: Nervonic acid has demonstrated anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also exhibits antioxidant effects by increasing the activity of enzymes like superoxide dismutase and catalase, thereby protecting neuronal cells from oxidative stress.

Signaling and Metabolic Pathways

The synthesis and incorporation of nervonic acid into complex lipids are crucial for its function.

Metabolic pathway of nervonic acid synthesis and incorporation.

A proposed signaling cascade for the neuroprotective effects of nervonic acid:

Proposed signaling pathway of nervonic acid's neuroprotective effects.

Quantitative Data

The concentration of nervonic acid varies in different biological tissues and is altered in certain disease states.

| Biological Sample | Condition | Nervonic Acid Concentration/Level | Reference |

| Human Brain White Matter | Normal | Constitutes a significant portion of sphingomyelin fatty acids. | |

| Cerebrospinal Fluid (CSF) | Depressed MDD Patients | 0.0020 ± 0.00081 µM | |

| Cerebrospinal Fluid (CSF) | Remitted MDD Patients | 0.0021 ± 0.00042 µM | |

| Feces | Inflammatory Bowel Disease | Elevated levels compared to healthy controls. | |

| Feces | Healthy Controls | Lower levels compared to IBD patients. |

Experimental Protocols

A common method to study the effects of nervonic acid on neuronal cells involves lipidomic analysis to quantify changes in fatty acid composition.

Protocol: Analysis of Fatty Acid Composition in Neuronal Cell Culture by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Cell Culture and Treatment:

-

Culture neuronal cells (e.g., primary cortical neurons or a neuronal cell line like SH-SY5Y) under standard conditions.

-

Treat cells with nervonic acid at various concentrations and for different durations. Include a vehicle control (e.g., ethanol or DMSO).

-

-

Lipid Extraction:

-

Harvest cells and wash with phosphate-buffered saline (PBS).

-

Perform a total lipid extraction using the Folch method (chloroform:methanol, 2:1 v/v).

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Fatty Acid Methyl Ester (FAME) Derivatization:

-

Resuspend the dried lipid extract in a known volume of toluene.

-

Add a solution of 1% sulfuric acid in methanol.

-

Incubate at 50°C for 2 hours to convert the fatty acids to their more volatile methyl esters.

-

Neutralize the reaction with a saturated sodium bicarbonate solution.

-

Extract the FAMEs with hexane.

-

Dry the hexane phase under nitrogen and reconstitute in a small volume of hexane for injection.

-

-

GC-MS Analysis:

-

Inject the FAME sample into a gas chromatograph equipped with a mass spectrometer.

-

Use a suitable capillary column (e.g., a polar column like a BPX70) for separation of the FAMEs.

-

The oven temperature is programmed to ramp up to allow for the separation of different FAMEs based on their boiling points and polarity.

-

The mass spectrometer is used to identify and quantify the individual FAMEs based on their mass spectra and retention times, compared to known standards.

-

-

Data Analysis:

-

Integrate the peak areas for each identified fatty acid.

-

Calculate the relative abundance of nervonic acid and other fatty acids as a percentage of the total fatty acid content.

-

Perform statistical analysis to compare the fatty acid profiles of treated and control cells.

-

Workflow for the analysis of fatty acid composition in neuronal cells.

Conclusion

Nervonic acid is a vital very-long-chain monounsaturated fatty acid with a primary structural role in the neuronal cells of the central and peripheral nervous systems. Its incorporation into the sphingolipids of the myelin sheath is essential for proper nerve impulse conduction. Emerging evidence also highlights its role in modulating cell membrane properties and activating signaling pathways involved in neuroprotection, anti-inflammation, and antioxidant defense. Further research into the precise molecular interactions and signaling cascades regulated by nervonic acid will likely open new avenues for therapeutic interventions in neurodegenerative and demyelinating diseases.

References

A Comprehensive Technical Guide to the Solubility of Nervonoyl Chloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Nervonoyl chloride (cis-15-Tetracosenoyl chloride), a long-chain acyl chloride of significant interest in biochemical research and drug development. Due to the high reactivity of the acyl chloride functional group, a thorough understanding of its solubility and stability in various solvent systems is critical for its effective use in synthesis, purification, and formulation.

Core Concepts: Structure and Reactivity

This compound possesses a long C24 hydrocarbon chain, making it a largely non-polar molecule. However, the acyl chloride functional group (-COCl) is highly electrophilic and reactive. This duality in its structure dictates its solubility behavior. The carbon atom in the acyl chloride group is bonded to two highly electronegative atoms (oxygen and chlorine), rendering it susceptible to nucleophilic attack.

Predicted Solubility Profile

| Solvent Class | Common Solvents | Predicted Solubility/Reactivity | Rationale |

| Nonpolar | Hexane, Heptane, Toluene, Benzene | Soluble | The long, nonpolar C24 alkyl chain of this compound has strong van der Waals interactions with nonpolar solvents, leading to good solubility. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Diethyl Ether | Soluble | These solvents can solvate the polar acyl chloride group to some extent without reacting with it. They provide a good balance of polarity to dissolve the molecule without causing decomposition.[1][2] Chloroform and ether are explicitly mentioned as suitable solvents for acyl chlorides.[2][3] |

| Polar Protic | Water, Alcohols (Methanol, Ethanol), Amines | Reactive (Insoluble) | This compound will react vigorously with protic solvents. With water, it hydrolyzes to nervonic acid and hydrochloric acid.[1] With alcohols, it forms esters, and with amines, it forms amides. Therefore, it is considered "insoluble" as it decomposes rather than dissolves. |

Experimental Protocols for Solubility Determination

The following are generalized experimental protocols that can be adapted to determine the qualitative and quantitative solubility of this compound. All experiments should be conducted in a fume hood with appropriate personal protective equipment (PPE), as this compound is corrosive and will release HCl gas upon contact with moisture.

Qualitative Solubility Assessment

Objective: To rapidly determine if this compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

-

This compound

-

A selection of anhydrous organic solvents (e.g., hexane, toluene, dichloromethane, THF, ethyl acetate)

-

Small, dry test tubes or vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 2-3 mL of the selected anhydrous solvent to a dry test tube.

-

Add a small, pre-weighed amount of this compound (e.g., 10 mg) to the test tube.

-

Cap the test tube and vortex the mixture for 30-60 seconds at room temperature.

-

Visually inspect the solution against a dark background.

-

Soluble: The solution is clear and free of any visible particles.

-

Partially Soluble: The solution is cloudy, or some solid material remains undissolved.

-

Insoluble: The this compound does not appear to dissolve.

-

-

Record the observations for each solvent.

Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Anhydrous solvent of interest

-

Scintillation vials with caps

-

Constant temperature bath (e.g., shaker incubator)

-

Syringe filters (PTFE, 0.2 µm)

-

Pre-weighed evaporation dishes

-

Analytical balance

-

Vacuum oven or desiccator

Procedure:

-

Add an excess amount of this compound to a known volume of the anhydrous solvent in a scintillation vial.

-

Seal the vial and place it in a constant temperature bath. Agitate the mixture for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to remain undisturbed in the temperature bath for several hours to allow undissolved solid to settle.

-

Carefully draw a known volume of the supernatant into a syringe and attach a syringe filter.

-

Filter the solution into a pre-weighed evaporation dish.

-

Place the evaporation dish in a vacuum oven at a low temperature to slowly evaporate the solvent.

-

Once the solvent is fully evaporated, weigh the dish containing the dissolved this compound.

-

Calculate the solubility in g/L or mg/mL.

Reactivity of this compound with Nucleophiles

The high reactivity of acyl chlorides is a critical consideration. The following diagram illustrates the general mechanism of nucleophilic acyl substitution, which is the pathway through which this compound reacts with protic solvents and other nucleophiles.

References

Nervonoyl Chloride: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Nervonoyl chloride, the acyl chloride derivative of nervonic acid (cis-15-tetracosenoic acid), is a highly reactive chemical intermediate of significant interest in the synthesis of specialized lipids and neurologically active compounds. Its utility is intrinsically linked to its chemical stability. This guide provides an in-depth overview of the stability and degradation pathways of this compound, offering insights into its handling, analysis, and the mitigation of its inherent reactivity. Given the limited direct research on this compound's stability, this guide draws upon established principles of acyl chloride chemistry, particularly that of analogous long-chain fatty acyl chlorides.

Chemical Profile and Inherent Instability

This compound is a long-chain, unsaturated acyl chloride. The presence of the acyl chloride functional group renders it highly susceptible to nucleophilic attack, making it a reactive yet unstable compound. Its stability is primarily influenced by moisture, temperature, and the presence of nucleophiles.

Core Instability Factors:

-

High Reactivity: The carbonyl carbon of the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it a prime target for a wide range of nucleophiles.

-

Moisture Sensitivity: this compound reacts readily with water in a process known as hydrolysis, which is a primary degradation pathway. This reaction is often rapid and exothermic.

-

Thermal Liability: Like many acyl chlorides, this compound is susceptible to thermal degradation. Elevated temperatures can accelerate decomposition and promote side reactions.

Primary Degradation Pathways

The degradation of this compound predominantly occurs through nucleophilic acyl substitution reactions. The three main pathways are hydrolysis, alcoholysis, and aminolysis.

Hydrolysis

Hydrolysis is the most common degradation pathway, occurring upon exposure to water. The reaction proceeds via a nucleophilic addition-elimination mechanism, yielding nervonic acid and hydrochloric acid.

Reaction Scheme:

CH₃(CH₂)₇CH=CH(CH₂)₁₃COCl + H₂O → CH₃(CH₂)₇CH=CH(CH₂)₁₃COOH + HCl

This reaction is generally rapid and can be catalyzed by both acid and base. The presence of atmospheric moisture is sufficient to initiate hydrolysis, making anhydrous handling conditions crucial.

Alcoholysis

In the presence of alcohols, this compound undergoes alcoholysis to form the corresponding nervonic acid esters. This reaction is also a nucleophilic addition-elimination process.

Reaction Scheme:

CH₃(CH₂)₇CH=CH(CH₂)₁₃COCl + R-OH → CH₃(CH₂)₇CH=CH(CH₂)₁₃COOR + HCl

This pathway is of particular importance in pharmaceutical and chemical synthesis for the creation of nervonate esters, which may have desired therapeutic or physicochemical properties.

Aminolysis

Reaction with ammonia or primary/secondary amines leads to the formation of nervonamides through aminolysis. This reaction is typically very fast.

Reaction Scheme:

CH₃(CH₂)₇CH=CH(CH₂)₁₃COCl + R-NH₂ → CH₃(CH₂)₇CH=CH(CH₂)₁₃CONHR + HCl

The hydrochloric acid generated will react with excess amine to form an ammonium salt.

Below is a diagram illustrating the primary degradation pathways of this compound.

Quantitative Stability Data (Analogous Compounds)

| Acyl Chloride | Condition | Half-life (t½) | Reference Compound for |

| Acetyl Chloride | Pure Water | Very short | High reactivity reference |

| Benzoyl Chloride | Pure Water | Slower than acetyl chloride | Aromatic acyl chloride reference |

| Alkyl Chloroformates | Pure Water | 1.4 to 53.2 min | General acyl chloride reactivity |

Note: This table presents data for analogous compounds to illustrate the general reactivity of acyl chlorides. The actual stability of this compound will be influenced by its long, unsaturated alkyl chain.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand the stability of this compound and to develop stability-indicating analytical methods.[1]

Protocol for a Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study on this compound.[2][3][4]

Objective: To identify the degradation products of this compound under various stress conditions and to determine its degradation pathways.

Materials:

-

This compound

-

Anhydrous solvents (e.g., acetonitrile, dichloromethane)

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

High-purity water

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

-

Analytical instrumentation (HPLC-UV/MS, GC-MS)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in an anhydrous solvent (e.g., 1 mg/mL in acetonitrile). All glassware must be scrupulously dried.

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for up to 8 hours. Take samples at regular intervals (e.g., 0, 1, 2, 4, 8 hours). Neutralize samples before analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at room temperature for up to 8 hours. Take samples at regular intervals. Neutralize samples before analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for up to 24 hours, protected from light. Take samples at regular intervals.

-

Thermal Degradation: Store the solid this compound and a solution in an anhydrous solvent at elevated temperatures (e.g., 60°C, 80°C) for up to 7 days. Sample at appropriate time points.

-

Photodegradation: Expose the solid this compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.

-

-

Sample Analysis: Analyze the stressed samples using a validated stability-indicating analytical method (see Protocol 4.2).

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products. Use mass spectrometry to elucidate the structure of the major degradation products.

Protocol for a Stability-Indicating HPLC-UV Method with Derivatization

Direct analysis of acyl chlorides by HPLC is challenging due to their reactivity with common HPLC solvents.[5] Therefore, a derivatization step is typically employed to convert this compound into a more stable, UV-active derivative for quantification.

Objective: To develop and validate a stability-indicating HPLC-UV method for the quantification of this compound and its degradation products.

Principle: this compound is reacted with a derivatizing agent (e.g., 2-nitro-phenylhydrazine) to form a stable hydrazide derivative that can be readily analyzed by reverse-phase HPLC with UV detection.

Materials:

-

This compound and its potential degradation products (for method validation)

-

2-nitro-phenylhydrazine (derivatizing agent)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

HPLC system with UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

-

Derivatization:

-

Prepare a solution of the derivatizing agent (e.g., 100 µg/mL of 2-nitro-phenylhydrazine in acetonitrile).

-

To a known amount of the sample containing this compound, add a defined volume of the derivatizing solution.

-

Allow the reaction to proceed at room temperature for a set time (e.g., 30 minutes) to ensure complete derivatization.

-

-

HPLC Analysis:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Program: A suitable gradient to separate the derivative of this compound from the derivatives of its degradation products.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Determined by the UV maximum of the derivatized product (e.g., ~395 nm for 2-nitro-phenylhydrazine derivatives).

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

-

Linearity: Analyze a series of standards over a defined concentration range.

-

Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound.

-

Precision: Assess repeatability and intermediate precision.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Potential Impurities from Synthesis

This compound is typically synthesized from nervonic acid using a chlorinating agent, such as thionyl chloride (SOCl₂). This process can introduce several impurities.

Common Impurities:

-

Unreacted Nervonic Acid: Incomplete reaction will leave residual starting material.

-

Nervonic Anhydride: Formed by the reaction of this compound with unreacted nervonic acid.

-

By-products from Thionyl Chloride: Commercial thionyl chloride may contain impurities like sulfur chlorides (S₂Cl₂) which can lead to sulfur-containing by-products.

-

Solvent-related Impurities: If a reactive solvent is used, it may react with this compound.

Biological Context: Nervonic Acid Signaling Pathways

This compound is a synthetic precursor to nervonic acid and its derivatives, which are integral to neurological function. Nervonic acid is a very-long-chain monounsaturated fatty acid that is a key component of sphingolipids in the myelin sheath of nerves.

Nervonic Acid Biosynthesis and Incorporation into Sphingolipids

Nervonic acid is synthesized in the body from oleic acid through a series of elongation steps. It is then incorporated into various sphingolipids, such as sphingomyelin and cerebrosides, which are crucial for the structure and function of myelin.

The following diagram illustrates the biosynthesis of nervonic acid and its incorporation into sphingomyelin.

Summary and Recommendations

This compound is a valuable but highly reactive chemical. Its stability is a critical consideration for its synthesis, storage, and use.

Key Recommendations:

-

Storage: Store this compound under anhydrous and inert conditions (e.g., under argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).

-

Handling: All handling should be performed in a dry, inert atmosphere (e.g., in a glove box or under a stream of inert gas) to prevent hydrolysis. Use dry solvents and glassware.

-

Analysis: Due to its reactivity, direct analysis is challenging. Derivatization followed by HPLC-UV or GC-MS is the recommended approach for accurate quantification.

-

Stability Studies: Forced degradation studies are crucial for understanding the degradation profile and for the development of stability-indicating methods.

By understanding the inherent instability and degradation pathways of this compound, researchers and drug development professionals can implement appropriate strategies to ensure its quality and successful application in their work.

References

A Technical Discourse on Nervonic Acid and Nervonoyl Chloride: Core Distinctions for the Scientific Researcher

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed comparative analysis of nervonic acid and its highly reactive derivative, nervonoyl chloride. It aims to elucidate the fundamental chemical, physical, and biological distinctions between these two molecules, offering a critical resource for professionals engaged in neuroscience, lipid biochemistry, and pharmaceutical development. Through a comprehensive review of their properties and applications, this guide will equip researchers with the foundational knowledge required for their effective utilization in experimental settings.

Core Chemical and Physical Properties: A Comparative Overview

Nervonic acid, a long-chain monounsaturated omega-9 fatty acid, is a naturally occurring lipid integral to the composition of nerve cell membranes. In contrast, this compound is a synthetic derivative, an acyl chloride, engineered for high reactivity in chemical syntheses. The substitution of the hydroxyl group in nervonic acid with a chlorine atom in this compound dramatically alters its chemical behavior and dictates its specific applications in research.

A summary of their key quantitative properties is presented in Table 1.

| Property | Nervonic Acid | This compound |

| Molecular Formula | C₂₄H₄₆O₂[1] | C₂₄H₄₅ClO[2] |

| Molar Mass | 366.62 g/mol [1][3] | 385.07 g/mol [2] |

| Melting Point | 42-43 °C | Data not available; expected to be low, likely a liquid at room temperature. |

| Boiling Point | Decomposes | Data not available; expected to be high, likely requiring vacuum distillation. |

| Solubility in Water | Insoluble | Reacts violently with water. |

| Solubility in Organic Solvents | Soluble in alcohol and other organic solvents. | Soluble in solvents like ether and chloroform. |

| Reactivity | Stable carboxylic acid. | Highly reactive acyl chloride. |

The Chemical Relationship and Synthesis

This compound is synthesized from nervonic acid through the replacement of the carboxylic acid's hydroxyl group with a chloride ion. This transformation is a standard procedure in organic chemistry, typically achieved by reacting the carboxylic acid with a chlorinating agent.

Experimental Protocol: Synthesis of this compound from Nervonic Acid

The following is a generalized protocol for the synthesis of this compound from nervonic acid using thionyl chloride.

Materials:

-

Nervonic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nervonic acid in an excess of thionyl chloride or in an anhydrous solvent followed by the addition of a stoichiometric excess of thionyl chloride.

-

Attach the reflux condenser and gently reflux the mixture. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation, preferably using a rotary evaporator.

-

The resulting crude this compound can be purified by vacuum distillation.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it produces toxic and corrosive gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn.

Biological Significance and Applications

The primary biological relevance lies with nervonic acid, which is a key component of sphingolipids in the myelin sheath of nerves. Perturbations in nervonic acid levels have been associated with neurological disorders.

This compound, being highly reactive, is not used directly in biological systems. Its significance is as a laboratory reagent to synthesize nervonic acid-containing molecules for research. For instance, it is used to introduce the nervonoyl group into other molecules, such as sphingosine, to create specific nervonoyl sphingolipids. These synthetic lipids are invaluable tools for studying the metabolic pathways and biological functions of their natural counterparts.

Experimental Protocol: Acylation of a Generic Amine with this compound

This protocol outlines a general procedure for the acylation of a primary or secondary amine with this compound to form an amide, a common reaction in the synthesis of bioactive molecules.

Materials:

-

This compound

-

Amine substrate

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve the amine substrate and a tertiary amine base (to scavenge the HCl byproduct) in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Dissolve this compound in the same anhydrous solvent and add it dropwise to the cooled amine solution via a dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by techniques like TLC).

-

Work up the reaction by washing the organic layer with aqueous solutions to remove the tertiary amine hydrochloride salt and any unreacted starting materials.

-

Dry the organic layer, remove the solvent, and purify the resulting amide product, typically by chromatography or recrystallization.

Spectroscopic Analysis: Identifying the Key Differences

The distinct functional groups of nervonic acid (carboxylic acid) and this compound (acyl chloride) lead to characteristic signals in various spectroscopic analyses.

Infrared (IR) Spectroscopy:

-

Nervonic Acid: A broad O-H stretch from approximately 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹.

-

This compound: Absence of the broad O-H stretch. The C=O stretch is shifted to a higher frequency, typically in the range of 1770-1815 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Nervonic Acid: A deshielded proton of the carboxylic acid group (-COOH) appears as a broad singlet far downfield (typically >10 ppm).

-

This compound: The carboxylic acid proton signal is absent. Protons on the carbon adjacent to the carbonyl group will be slightly shifted compared to nervonic acid.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Nervonic Acid: The carbonyl carbon of the carboxylic acid typically resonates in the range of 170-185 ppm.

-

This compound: The carbonyl carbon of the acyl chloride is generally found in a similar or slightly downfield region, around 160-180 ppm.

Mass Spectrometry (MS):

-

Nervonic Acid: Will show a molecular ion peak corresponding to its molecular weight.

-

This compound: Will exhibit a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in its molecular ion peak and fragments containing chlorine. A common fragmentation pattern for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion.

Handling and Storage

The different reactivity profiles of nervonic acid and this compound necessitate distinct handling and storage procedures.

-

Nervonic Acid: Is a relatively stable solid and can be stored at room temperature, although refrigeration is recommended for long-term storage to prevent potential oxidation.

-

This compound: Is highly moisture-sensitive and corrosive. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from water, alcohols, and bases.

Conclusion

Nervonic acid and this compound, while structurally related, possess fundamentally different chemical properties and applications. Nervonic acid is a biologically significant fatty acid, crucial for neuronal health. This compound, its synthetic derivative, is a highly reactive acyl chloride that serves as an essential tool for chemists to synthesize nervonic acid-containing molecules for in-depth biological investigation. A thorough understanding of their distinct characteristics is paramount for their safe and effective use in research and development. This guide provides the necessary technical foundation for scientists working at the intersection of chemistry, biology, and medicine.

References

The Role of Nervonoyl Chloride in Sphingolipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a complex class of lipids that play crucial roles as both structural components of cell membranes and as bioactive signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3] The central molecule in sphingolipid metabolism is ceramide, which consists of a sphingoid base N-acylated with a fatty acid.[1][4] The diversity of sphingolipid species, and consequently their functional specificity, is largely determined by the length and saturation of this fatty acyl chain. This guide focuses on the incorporation of a specific very-long-chain fatty acid (VLCFA), nervonic acid (C24:1), into sphingolipids and clarifies the role of its synthetic derivative, nervonoyl chloride, in the study of this process.

Nervonic acid is a monounsaturated omega-9 fatty acid that is particularly abundant in the white matter of the brain and in peripheral nervous tissue, where it is a key component of the myelin sheath. Its incorporation into sphingolipids, such as sphingomyelin and cerebrosides, is critical for the proper structure and function of myelin. While the endogenous substrate for the enzymatic synthesis of nervonoyl-containing ceramides is nervonoyl-CoA, this compound serves as a valuable tool for the chemical synthesis of these lipids in a laboratory setting, enabling researchers to investigate their specific biological functions.

Sphingolipid Metabolism Overview

Sphingolipid metabolism can be broadly divided into three main pathways: the de novo synthesis pathway, the catabolic/salvage pathway, and the complex sphingolipid pathway. Ceramide sits at the heart of these interconnected routes.

-

De Novo Synthesis Pathway: This pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine. This is followed by a reduction to sphinganine, which is then acylated by a family of six ceramide synthases (CerS) to form dihydroceramide. Finally, dihydroceramide is desaturated to produce ceramide.

-

Salvage Pathway: This pathway involves the breakdown of complex sphingolipids in the lysosomes back to ceramide and subsequently to sphingosine. Sphingosine can then be re-acylated by CerS to form ceramide, thus "salvaging" the sphingoid base for reuse.

-

Complex Sphingolipid Synthesis: From the Golgi apparatus, ceramide can be further metabolized to form more complex sphingolipids such as sphingomyelin, glucosylceramide (a precursor to gangliosides), and galactosylceramide.

Caption: Overview of the major pathways in sphingolipid metabolism.

The Role of Nervonoyl-CoA and Ceramide Synthase 2 (CerS2)

The incorporation of nervonic acid into ceramides is catalyzed by Ceramide Synthase 2 (CerS2) . Each of the six mammalian CerS isoforms exhibits specificity for fatty acyl-CoAs of different chain lengths. CerS2 is unique in its preference for very-long-chain fatty acyl-CoAs, particularly those with 22 to 24 carbon atoms (C22-C24). This makes CerS2 the key enzyme responsible for the synthesis of nervonoyl-ceramide (C24:1-ceramide) and other VLCFA-containing ceramides.

The expression of CerS2 is highest in the liver, kidney, and brain, tissues where VLCFA-sphingolipids are abundant. Studies on CerS2 null mice have demonstrated the critical role of this enzyme; these mice are devoid of very-long-chain (C22-C24) acyl ceramides and downstream sphingolipids. Interestingly, these mice show a compensatory increase in C16-ceramide levels, highlighting a complex interregulation among the CerS enzymes.

References

- 1. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of free sphingosine in cultured cells by acylation with radioactive acetic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Biological Precursors and Synthesis of Nervonoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nervonoyl chloride, the acyl chloride derivative of nervonic acid, is a pivotal molecule in the synthesis of various nervonyl compounds with significant potential in neuroscience and drug development. Understanding its origins, both biological and synthetic, is crucial for researchers aiming to harness its therapeutic applications. This technical guide provides a comprehensive overview of the biological precursors of this compound, detailing the biosynthetic pathway of its parent molecule, nervonic acid. Furthermore, it offers detailed experimental protocols for the chemical synthesis of this compound from its biological precursor, supported by quantitative data and visual diagrams to facilitate comprehension and application in a laboratory setting.

Section 1: Biological Precursors of this compound: The Biosynthesis of Nervonic Acid

This compound is not a naturally occurring compound; it is synthetically derived from nervonic acid (24:1, n-9), a very-long-chain monounsaturated fatty acid. Therefore, the biological precursors of this compound are, in fact, the precursors of nervonic acid. Nervonic acid is particularly abundant in the white matter of the brain and plays a crucial role in the biosynthesis of myelin.[1] The biosynthesis of nervonic acid is a multi-step enzymatic process that primarily occurs in the endoplasmic reticulum.[2][3] The pathway begins with the fundamental building block of fatty acid synthesis, acetyl-CoA, and proceeds through a series of elongation and desaturation reactions.

The key biological precursors in the synthesis of nervonic acid are:

-

Acetyl-CoA: The primary building block for fatty acid synthesis.

-

Palmitic Acid (16:0): A common saturated fatty acid synthesized from acetyl-CoA.

-

Stearic Acid (18:0): Formed by the elongation of palmitic acid.

-

Oleic Acid (18:1, n-9): A monounsaturated fatty acid produced by the desaturation of stearic acid. It is a critical precursor in the nervonic acid pathway.[1]

-

Erucic Acid (22:1, n-9): An intermediate very-long-chain fatty acid formed by the elongation of oleic acid.[1]

The biosynthesis of nervonic acid from oleic acid involves a fatty acid elongation (FAE) system, a multi-enzyme complex located in the endoplasmic reticulum. This system catalyzes a four-step cycle that adds two carbon units from malonyl-CoA to the acyl-CoA chain. The key enzymes in this process are:

-

3-ketoacyl-CoA synthase (KCS): This is the rate-limiting enzyme that condenses malonyl-CoA with a long-chain acyl-CoA.

-

3-ketoacyl-CoA reductase (KCR): Reduces the 3-ketoacyl-CoA to 3-hydroxyacyl-CoA.

-

3-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the 3-hydroxyacyl-CoA to trans-2,3-enoyl-CoA.

-

trans-2,3-enoyl-CoA reductase (ECR): Reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, elongated by two carbons.

This cycle is repeated to extend the carbon chain from oleic acid (C18) to erucic acid (C22) and finally to nervonic acid (C24).

Signaling Pathway Diagram: Biosynthesis of Nervonic Acid

Caption: Biosynthetic pathway of nervonic acid and its chemical conversion to this compound.

Section 2: Quantitative Data on Biological Precursors

The concentration of nervonic acid and its precursors varies significantly across different natural sources. Plant-based oils are a primary source for the extraction of these fatty acids. The following tables summarize the content of oleic acid, erucic acid, and nervonic acid in various plant oils.

Table 1: Oleic Acid Content in Selected Plant Oils

| Oil Source | Oleic Acid (18:1) Content (%) |

| Olive Oil | 55.0 - 83.0 |

| Canola Oil (High Oleic) | > 70.0 |

| Canola Oil (Conventional) | ~60.0 |

| Sunflower Oil (High Oleic) | ~80.0 |

| Peanut Oil | 36.0 - 67.0 |

| Pecan Oil | 59.0 - 75.0 |

| Macadamia Oil | ~60.0 |

| Sesame Oil | ~40.0 |

Table 2: Erucic Acid Content in Selected Plant Oils

| Oil Source | Erucic Acid (22:1) Content (%) |

| Rapeseed Oil (High Erucic) | 20.0 - 54.0 |

| Mustard Oil | ~42.0 |

| Canola Oil (Low Erucic) | < 2.0 |

| Wallflower Seed Oil | 30.0 - 60.0 |

Table 3: Nervonic Acid Content in Selected Plant Sources

| Plant Source | Nervonic Acid (24:1) Content (% of total fatty acids) |

| Malania oleifera | 40.0 - 67.0 |

| Cardamine graeca | ~46.0 |

| Macaranga adenantha | ~56.0 |

| Lunaria annua (Honesty) | > 20.0 |

| Acer truncatum (Purple-blow Maple) | 4.0 - 7.0 |

| Xanthoceras sorbifolium | ~1.83 |

Section 3: Experimental Protocols for the Synthesis of this compound

As this compound is not biologically synthesized, it must be prepared chemically from nervonic acid. The most common and efficient methods for this conversion involve the use of chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents react with the carboxylic acid group of nervonic acid, replacing the hydroxyl group with a chlorine atom to yield the acyl chloride.

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the chemical synthesis of this compound from nervonic acid.

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol is adapted from general procedures for the synthesis of fatty acid chlorides.

Materials:

-

Nervonic acid (1 equivalent)

-

Thionyl chloride (SOCl₂) (2-3 equivalents)

-

Anhydrous solvent (e.g., dichloromethane (DCM), toluene, or neat)

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ gases)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add nervonic acid. If using a solvent, add anhydrous DCM or toluene. The reaction can also be performed neat (without solvent).

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (2-3 equivalents) to the flask at room temperature with stirring. The reaction is exothermic and will evolve hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases, which should be vented through a proper gas trap (e.g., a bubbler with a sodium hydroxide solution).

-

Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent or thionyl chloride if neat) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Purification: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, anhydrous toluene can be added and co-evaporated a few times. The resulting crude this compound can be used directly for many applications or further purified by vacuum distillation if a higher purity is required.

Expected Yield: While specific yields for this compound are not widely reported, similar reactions with other long-chain fatty acids typically yield over 90%.

Protocol 2: Synthesis of this compound using Oxalyl Chloride

This protocol is adapted from general procedures for the synthesis of acyl chlorides using oxalyl chloride, which is often preferred for its milder reaction conditions and gaseous byproducts.

Materials:

-

Nervonic acid (1 equivalent)

-

Oxalyl chloride ((COCl)₂) (1.5-2 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops)

-

Round-bottom flask with a stir bar and a gas outlet

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve nervonic acid in anhydrous DCM in a dry round-bottom flask equipped with a magnetic stir bar and a gas outlet connected to a trap.

-

Addition of Reagents: Cool the solution to 0 °C using an ice bath. Slowly add oxalyl chloride (1.5-2 equivalents) to the stirred solution. After the addition of oxalyl chloride, add a catalytic amount of DMF (1-2 drops). The DMF acts as a catalyst by forming a Vilsmeier reagent in situ.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction will evolve carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gases, which should be properly vented.

-

Purification: Once the reaction is complete (indicated by the cessation of gas evolution), remove the solvent and any excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting this compound is often of high purity and can be used without further purification.

Expected Yield: The use of oxalyl chloride typically provides high to quantitative yields of the corresponding acyl chloride.

Conclusion

This technical guide has provided a detailed overview of the biological precursors leading to the formation of nervonic acid and the subsequent chemical synthesis of this compound. For researchers in drug development and neuroscience, a thorough understanding of these pathways and protocols is essential for the efficient production and utilization of this compound in the synthesis of novel therapeutic agents. The provided quantitative data and visual diagrams serve as a valuable resource for both theoretical understanding and practical laboratory application. Further research into optimizing the extraction of nervonic acid from natural sources and refining the synthesis of this compound will continue to be of high importance in advancing its scientific and medicinal applications.

References

- 1. Nervonic Acid Synthesis Substrates as Essential Components in Profiled Lipid Supplementation for More Effective Central Nervous System Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Review of Nervonic Acid Production in Plants: Prospects for the Genetic Engineering of High Nervonic Acid Cultivars Plants [frontiersin.org]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of Nervonoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nervonoyl Chloride and its Spectroscopic Characterization

This compound, with the systematic name (15Z)-tetracosenoyl chloride, is the acyl chloride derivative of nervonic acid, a long-chain monounsaturated omega-9 fatty acid. Its chemical formula is C₂₄H₄₅ClO.[1][2] As an acyl chloride, it is a reactive chemical intermediate, valuable in the synthesis of various bioactive molecules and nervonic acid derivatives. A thorough spectroscopic analysis is essential for its identification, purity assessment, and structural confirmation. This guide outlines the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound, along with detailed experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound based on the analysis of its functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 5.34 | m | 2H | -CH=CH- (Olefinic protons) |

| ~ 2.88 | t | 2H | -CH₂-COCl (α to carbonyl) |

| ~ 2.01 | m | 4H | -CH₂-CH=CH-CH₂- (Allylic protons) |

| ~ 1.72 | p | 2H | -CH₂-CH₂-COCl (β to carbonyl) |

| ~ 1.25 | br s | 32H | -(CH₂)₁₆- (Methylene chain) |

| 0.88 | t | 3H | -CH₃ (Terminal methyl) |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 173.9 | -COCl (Carbonyl carbon) |

| ~ 129.9 | -CH=CH- (Olefinic carbons) |

| ~ 47.3 | -CH₂-COCl (α to carbonyl) |

| ~ 31.9 - 22.7 | -(CH₂)₂₀- (Alkyl chain carbons) |

| ~ 14.1 | -CH₃ (Terminal methyl carbon) |

Note: The chemical shifts for the long alkyl chain in both ¹H and ¹³C NMR are expected to be complex and overlapping.[3][4][5]

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~ 3005 | Medium | =C-H Stretch (Olefinic) |

| 2925, 2855 | Strong | C-H Stretch (Aliphatic) |

| ~ 1800 | Strong | C=O Stretch (Acyl Chloride) |

| ~ 1655 | Weak | C=C Stretch (cis-Alkene) |

| ~ 1465 | Medium | C-H Bend (Methylene) |

| ~ 720 | Medium | C-H Rock (cis-Alkene, out-of-plane) |

| ~ 800 - 600 | Strong | C-Cl Stretch |

The strong carbonyl absorption at a high wavenumber (~1800 cm⁻¹) is highly characteristic of an acyl chloride functional group.

Mass Spectrometry (MS)

Expected Mass Spectrometry Fragmentation

| m/z Value | Interpretation |

| 384/386 | [M]⁺, Molecular ion peak (in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes) |

| 349 | [M-Cl]⁺, Loss of chlorine radical |

| 321 | [M-COCl]⁺, Loss of carbonyl chloride radical |

| Various | Fragmentation of the long alkyl chain at C-C bonds |

Note: The molecular ion peak for long-chain acyl chlorides may be of low abundance or absent in Electron Ionization (EI) mass spectrometry. The fragmentation pattern will be dominated by the loss of the chlorine and the carbonyl chloride group, followed by a series of hydrocarbon fragments.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C{¹H} NMR spectrum (proton-decoupled).

-

This experiment requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.

-

Typical parameters include a spectral width of 0 to 220 ppm.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place one to two drops of neat (pure) this compound between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent, such as dichloromethane or methanol.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for such compounds.

-

Data Acquisition (GC-MS with EI):

-

Inject the sample solution into the GC, where it is vaporized and separated on a capillary column.

-

The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of the Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Applications of Nervonoyl Chloride in Lipid Research: A Detailed Guide for Researchers

For Immediate Release

Nervonoyl chloride, the acyl chloride derivative of nervonic acid (C24:1), is a critical reagent in lipid research, enabling the synthesis of a variety of very-long-chain sphingolipids. These lipids, particularly N-nervonoyl ceramides (C24:1 ceramides) and their phosphorylated derivatives, are integral components of cellular membranes, especially in the nervous system, and are key players in various signaling pathways. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of important lipid molecules and probes for studying their roles in cellular processes.

Application 1: Synthesis of N-Nervonoyl Sphingosine (C24:1 Ceramide)

N-Nervonoyl sphingosine, a C24:1 ceramide, is a major constituent of the myelin sheath in the nervous system and is implicated in cellular signaling pathways related to apoptosis, insulin sensitivity, and neurodegenerative diseases.[1][2][3] The synthesis of C24:1 ceramide using this compound and sphingosine is a fundamental application for researchers studying the structure and function of these lipids.

Experimental Protocol: Synthesis of N-Nervonoyl Sphingosine

This protocol describes the acylation of D-erythro-sphingosine with this compound to yield N-nervonoyl-D-erythro-sphingosine.

Materials:

-

D-erythro-sphingosine

-

This compound

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., chloroform/methanol gradient)

Procedure:

-

Dissolve D-erythro-sphingosine (1 equivalent) in anhydrous pyridine and anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the cooled sphingosine solution with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quench the reaction by adding saturated NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to obtain pure N-nervonoyl-D-erythro-sphingosine.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 60-75% | |

| ¹H NMR (CDCl₃) | Consistent with N-nervonoyl sphingosine structure. | |

| ¹³C NMR (CDCl₃) | Consistent with N-nervonoyl sphingosine structure. | |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ calculated for C₄₂H₈₁NO₃: 648.6295; found: 648.6289. | [4] |

Experimental Workflow: Synthesis of N-Nervonoyl Sphingosine

Application 2: One-Pot Synthesis of Nervonoyl Ceramide-1-Phosphate

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a role in cell survival, proliferation, and inflammatory signaling.[5] The synthesis of nervonoyl C1P allows researchers to investigate the specific functions of this very-long-chain C1P species. A one-pot synthesis from sphingosine-1-phosphate offers an efficient route to this molecule.

Experimental Protocol: One-Pot Synthesis of Nervonoyl Ceramide-1-Phosphate

This protocol outlines an efficient one-pot procedure for the synthesis of ceramide-1-phosphates with varying N-acyl substituents.

Materials:

-

Sphingosine-1-phosphate

-

This compound

-

Diisopropylethylamine (DIPEA)

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Reversed-phase medium pressure liquid chromatography (MPLC) system

-

Solvents for MPLC (e.g., methanol/water or acetonitrile/water gradients)

Procedure:

-

Suspend sphingosine-1-phosphate (1 equivalent) in the anhydrous solvent in a reaction vessel under an inert atmosphere.

-

Add the silylating agent (e.g., BSA, 2-3 equivalents) to the suspension and stir at room temperature until the sphingosine-1-phosphate dissolves, indicating in situ silylation of the hydroxyl and phosphate groups.

-

Add DIPEA (2-3 equivalents) to the reaction mixture.

-

Slowly add this compound (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue directly by reversed-phase MPLC. The chromatography simultaneously cleaves the silyl protecting groups and separates the desired nervonoyl ceramide-1-phosphate from reagents and by-products.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Good yields are typically obtained with this method. | |

| ¹H NMR | Consistent with the structure of nervonoyl ceramide-1-phosphate. | |

| ³¹P NMR | A characteristic signal for the phosphate group is observed. | |

| Mass Spectrometry (ESI-MS) | Consistent with the molecular weight of nervonoyl ceramide-1-phosphate. |

Experimental Workflow: One-Pot Synthesis of Nervonoyl Ceramide-1-Phosphate

Application 3: Synthesis of Fluorescent NBD-Nervonoyl Ceramide Probe

Fluorescently labeled lipids are invaluable tools for visualizing and tracking their localization and dynamics within living cells. Synthesizing a fluorescent analog of C24:1 ceramide, such as an NBD (nitrobenzoxadiazole)-labeled version, allows for the investigation of its trafficking and involvement in cellular processes using fluorescence microscopy.

Experimental Protocol: Synthesis of NBD-Nervonoyl Ceramide

This protocol describes a general approach for the synthesis of a fluorescently labeled ceramide, which can be adapted for NBD-nervonoyl ceramide. The synthesis involves the coupling of an NBD-labeled fatty acid with sphingosine. The NBD-labeled nervonic acid can be prepared from a suitable amino-functionalized nervonic acid precursor and NBD chloride.

Materials:

-

NBD-labeled nervonic acid (or a suitable precursor to be labeled)

-

Sphingosine

-

Coupling agents (e.g., EDC/NHS or DCC/DMAP)

-

Anhydrous solvent (e.g., DMF or DCM)

-

Base (e.g., triethylamine or DIPEA)

-

Silica gel for column chromatography

-

Solvents for column chromatography

Procedure:

-

If starting from an unlabeled nervonic acid, it first needs to be functionalized with a linker containing a primary amine, followed by reaction with NBD chloride to yield NBD-labeled nervonic acid.

-

Activate the carboxylic acid of the NBD-labeled nervonic acid (1 equivalent) with coupling agents (e.g., EDC and NHS) in an anhydrous solvent.

-

In a separate flask, dissolve sphingosine (1.2 equivalents) and a base (e.g., triethylamine) in an anhydrous solvent.

-

Add the activated NBD-nervonic acid solution to the sphingosine solution and stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the NBD-nervonoyl ceramide probe.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Variable, dependent on the specific coupling conditions. | |

| ¹H NMR | Consistent with the structure of NBD-nervonoyl ceramide. | |

| Mass Spectrometry (ESI-MS) | Consistent with the molecular weight of NBD-nervonoyl ceramide. | |

| Fluorescence Spectroscopy | Excitation and emission maxima characteristic of the NBD fluorophore. |

Experimental Workflow: Synthesis of NBD-Nervonoyl Ceramide Probe

Signaling Pathways Involving C24:1 Ceramide

N-nervonoyl ceramide (C24:1) has been implicated in several critical cellular signaling pathways. Understanding these pathways is crucial for researchers in neurobiology, oncology, and metabolic diseases.

C24:1 Ceramide in Neurodegenerative Diseases

Very-long-chain ceramides, including C24:1, are abundant in the brain, and alterations in their levels are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. C24:0 ceramide is essential for myelination and maintaining axonal health. Dysregulation of C24:1 ceramide metabolism can impact neuronal function and survival.

C24:1 Ceramide in Apoptosis

The role of ceramides in apoptosis is well-established, with different ceramide species exhibiting distinct effects. While saturated ceramides like C16:0 are potent inducers of apoptosis, the monounsaturated C24:1 ceramide has been shown to have a lesser or even protective role in some contexts.

References

- 1. Sphingolipids in neurodegeneration (with focus on ceramide and S1P) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide and Sphingosine-1-Phosphate in Neurodegenerative Disorders and Their Potential Involvement in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cer(d18:1/24:1(15Z)) | C42H81NO3 | CID 5283568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Custom Sphingolipids Using Nervonoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction